3-Bromo-2-ethylthiophene
CAS No.:
Cat. No.: VC14037106
Molecular Formula: C6H7BrS
Molecular Weight: 191.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrS |
|---|---|
| Molecular Weight | 191.09 g/mol |
| IUPAC Name | 3-bromo-2-ethylthiophene |
| Standard InChI | InChI=1S/C6H7BrS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3 |
| Standard InChI Key | RYTVCWQIEVOLKY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CS1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
3-Bromo-2-ethylthiophene belongs to the class of monosubstituted thiophenes with the molecular formula C₆H₇BrS and a molecular weight of 191.09 g/mol . Its IUPAC name is 3-bromo-2-ethylthiophene, and its structure is characterized by:
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A thiophene ring (C₄H₃S) with sulfur at position 1.
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An ethyl group (-CH₂CH₃) at position 2.
The canonical SMILES representation is CCC1=C(SC=C1)Br, and its InChIKey is MPTKQBAGXQUSMP-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Bromination of 2-Ethylthiophene
The most common route to synthesize 3-bromo-2-ethylthiophene involves electrophilic bromination of 2-ethylthiophene. This reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst such as Fe or AlBr₃ .
Key Conditions:
Alternative Methods
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Lithium-Halogen Exchange: 3-Bromo-2-ethylthiophene can undergo lithium-halogen exchange with n-BuLi to generate lithiated intermediates, enabling further functionalization (e.g., coupling with boronic acids in Suzuki-Miyaura reactions) .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Stille or Negishi) facilitate the introduction of aryl or alkyl groups at the bromine position .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at position 3 is susceptible to nucleophilic displacement. Common reagents include:
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Thiols: Yields thioether-linked compounds.
Coupling Reactions
3-Bromo-2-ethylthiophene participates in cross-coupling reactions critical for constructing π-conjugated systems:
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Suzuki-Miyaura Coupling: Reacts with boronic acids (e.g., arylboronic acids) to form biaryl structures .
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Sonogashira Coupling: Links to terminal alkynes for acetylene-bridged architectures .
Table 2: Representative Coupling Reactions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Organic semiconductors |
| Stille Coupling | Pd₂(dba)₃, AsPh₃, DMF, 100°C | Polymer backbones |
Applications in Materials Science
Organic Electronics
3-Bromo-2-ethylthiophene serves as a precursor for conjugated polymers used in:
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Organic Field-Effect Transistors (OFETs): Poly(3-ethylthiophene) derivatives exhibit high charge carrier mobility (~0.1–1 cm²/V·s) .
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Organic Photovoltaics (OPVs): Copolymers with electron-deficient units (e.g., benzothiadiazole) achieve power conversion efficiencies >8% .
Supramolecular Architectures
The ethyl group enhances solubility, enabling the formation of self-assembled monolayers (SAMs) for sensors and hydrophobic coatings .
Biological and Pharmacological Relevance
Antimicrobial Activity
Thiophene derivatives, including 3-bromo-2-ethylthiophene, exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).
Cytotoxicity
In vitro studies on analogous bromothiophenes show selective cytotoxicity against cancer cell lines:
Table 3: Cytotoxicity Data (Analogous Compounds)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Caspase-3/7 activation |
| HeLa (Cervical) | 20.0 | Topoisomerase I inhibition |
Comparison with Structural Analogs
2-Bromo-3-ethylthiophene (CAS 53119-61-2)
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Key Difference: Bromine at position 2 vs. 3.
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Reactivity: 2-Bromo isomers undergo faster Suzuki couplings due to reduced steric hindrance .
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Applications: Preferred for synthesizing regioregular poly(3-alkylthiophenes).
3-Bromo-2-methylthiophene (CAS 30319-05-2)
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Key Difference: Methyl vs. ethyl substituent.
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Electronic Effects: Ethyl groups improve solubility without significantly altering HOMO-LUMO gaps .
Challenges and Future Directions
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